1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
Overview
Description
1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- is a chemical compound known for its unique structure and properties. It belongs to the class of imidazoquinolines, which are heterocyclic compounds containing both imidazole and quinoline rings.
Preparation Methods
The synthesis of 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the imidazoquinoline core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and yield.
Chemical Reactions Analysis
1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups to the imidazoquinoline core .
Scientific Research Applications
1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research has explored its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- involves its interaction with specific molecular targets. It can bind to proteins, enzymes, or receptors, modulating their activity and triggering specific biological pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling and function .
Comparison with Similar Compounds
1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- can be compared with other imidazoquinoline derivatives, such as:
- 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl-
- 1H-Imidazo(4,5-c)quinolin-4-amine
- 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl-
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N,N,1-trimethylimidazo[4,5-f]quinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-16(2)13-15-11-7-6-10-9(5-4-8-14-10)12(11)17(13)3/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOGSJACFXSIAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=C2C=CC=N3)N=C1N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145048 | |
Record name | 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102408-29-7 | |
Record name | 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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